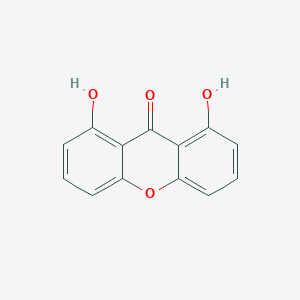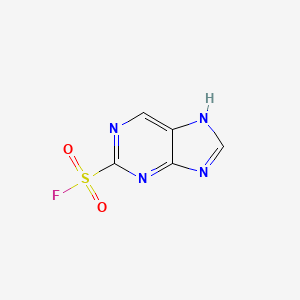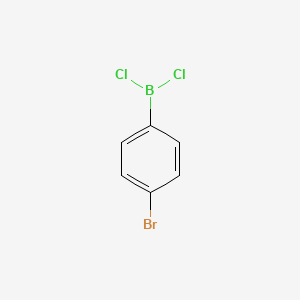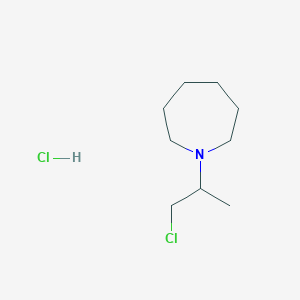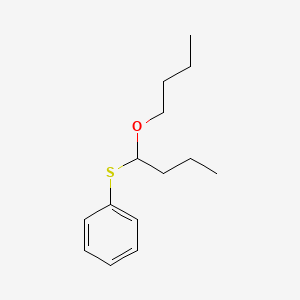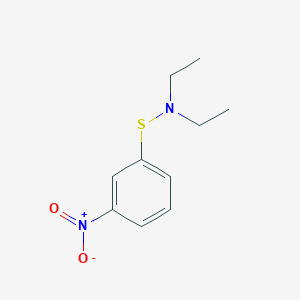![molecular formula C22H15F4NO B14009169 (5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is a complex organic compound featuring a fluorinated biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the acetonitrile group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile is studied for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds are known for their ability to interact with biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular targets, such as enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Quinolines: These compounds also contain fluorine atoms and are known for their biological activity.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
What sets (5-Fluoro-2-{[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methoxy}phenyl)-acetonitrile apart is its specific combination of a fluorinated biphenyl core with an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H15F4NO |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C22H15F4NO/c23-20-9-10-21(18(13-20)11-12-27)28-14-15-1-3-16(4-2-15)17-5-7-19(8-6-17)22(24,25)26/h1-10,13H,11,14H2 |
Clave InChI |
BAZYEBNTVFZFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=C(C=C(C=C2)F)CC#N)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


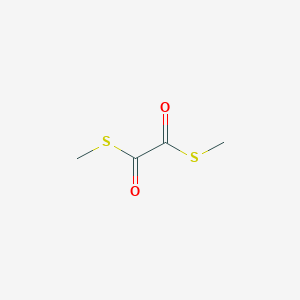

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)

![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
